molecular formula C8H16ClNO2 B1442738 Methyl 4-methylpiperidine-4-carboxylate hydrochloride CAS No. 949081-43-0

Methyl 4-methylpiperidine-4-carboxylate hydrochloride

Cat. No. B1442738
CAS RN: 949081-43-0
M. Wt: 193.67 g/mol
InChI Key: JWOIOCYCJNBEQY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-methylpiperidine-4-carboxylate hydrochloride” can be represented by the InChI code 1S/C7H13NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H . This indicates that the compound has a molecular weight of 179.65 .


Physical And Chemical Properties Analysis

“Methyl 4-methylpiperidine-4-carboxylate hydrochloride” is a white to yellow solid . It has a molecular weight of 179.65 . The compound should be stored at room temperature .

Scientific Research Applications

Cocrystal Formation and Molecular Structure

Methyl 4-methylpiperidine-4-carboxylate hydrochloride has been studied in the context of cocrystal formation. For instance, bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a derivative, has been analyzed for its cocrystal structure, revealing details about hydrogen bonding and molecular interactions (Dega-Szafran et al., 2006).

Hydrogen Bonding in Piperidinium Derivatives

The compound's role in hydrogen bonding has been studied, particularly in piperidinium derivatives. These studies provide insights into the compound's molecular behavior and interaction with other elements, such as iodide anions (Freytag & Jones, 1999).

Conformational Studies via NMR

Conformational aspects of related piperidine betaine derivatives have been explored using NMR spectroscopy. This research contributes to understanding the compound's structural properties and potential applications in various fields (Dega-Szafran, Dulewicz, & Szafran, 2006).

Synthesis of Pharmaceutical Compounds

The compound has been used in the synthesis of various pharmaceuticals, such as Donepezil Hydrochloride, indicating its significance in drug development (Bing, 2005).

Mannich Bases Formation

It has been involved in the formation of Mannich bases, showcasing its reactivity and potential in creating diverse chemical entities (Sun, 1962).

Synthesis of Intermediate Compounds

The compound plays a role in synthesizing intermediates for pharmaceuticals, such as Jak3 inhibitors, indicating its utility in complex synthetic pathways (Xin-zhi, 2011).

Formation Constants and Conformational Analysis

Research on the formation constants and conformational analysis of carbamates, involving 2-methylpiperidine, sheds light on its behavior in aqueous solutions and potential applications in chemical synthesis (Mcgregor et al., 2018).

Safety and Hazards

“Methyl 4-methylpiperidine-4-carboxylate hydrochloride” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-methylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)3-5-9-6-4-8;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOIOCYCJNBEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718303
Record name Methyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methylpiperidine-4-carboxylate hydrochloride

CAS RN

949081-43-0
Record name Methyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-methylpiperidine-4-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4M HCl in dioxane (25 mL) was added to 1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate (5.28 g, 20.55 mmol) at ambient temperature. The reaction mixture was allowed to stir at ambient temperature for 5 hrs. The solvent was removed under reduced pressure and ether was added to the residue and the suspension was filtered and dried to give the title compound as a white solid (3.82 g, 19.72 mmol, 96%); 1H NMR δ 1.12 (s, 3H), 1.53-1.60 (m, 2H), 1.99-2.04 (m, 2H), 2.76-2.82 (m, 2H), 3.07-3.12 (m, 2H), 3.61 (s, 3H), 8.72 (s, 1H); MS m/e MH+-157
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-methyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (1.00 g, 4.10 mmol) in MeOH (2 mL) is added HCl (5 ml, 4 M in dioxane). After 18 h, the mixture is evaporated to dryness, the residue is dissolved in MeOH (3 mL), and the stirred solution is treated with Et2O (45 ml). The resulting solid is filtered and dried to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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